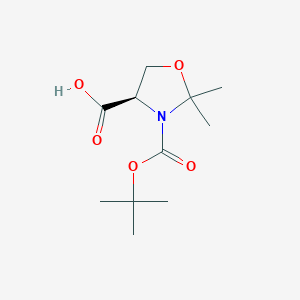

(R)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid

描述

(R)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid is a chemical compound that belongs to the class of oxazolidines, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines.

Synthetic Routes and Reaction Conditions:

Protection of Amines: The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.

Industrial Production Methods: The compound can be synthesized through a series of reactions starting with the appropriate starting materials, such as tert-butyl alcohol and a suitable amine precursor. The reaction conditions typically involve the use of strong bases and organic solvents to facilitate the formation of the oxazolidine ring.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can be performed to reduce the oxazolidine ring or other functional groups present in the molecule.

Substitution: Substitution reactions can occur at the oxazolidine ring or the carboxylic acid group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used to perform substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Various carboxylic acids and ketones can be formed.

Reduction Products: Alcohols and amines are common reduction products.

Substitution Products: Different substituted oxazolidines and carboxylic acids can be obtained.

科学研究应用

Pharmaceutical Development

Role as an Intermediate:

(R)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid is utilized as an important intermediate in the synthesis of numerous pharmaceuticals. Its structural features allow for the development of novel drugs that target specific diseases, enhancing therapeutic efficacy.

Case Study:

Recent research has demonstrated its application in synthesizing new anti-cancer agents. For instance, the compound has been used to create derivatives that exhibit improved activity against various cancer cell lines, showcasing its potential in oncology drug development .

Organic Synthesis

Building Block for Complex Molecules:

This compound serves as a versatile building block in organic chemistry, facilitating the construction of complex molecular architectures. Its unique properties enable chemists to devise intricate synthetic pathways.

Data Table: Common Reactions Involving this compound

| Reaction Type | Example Reaction | Yield (%) | Reference |

|---|---|---|---|

| Esterification | Synthesis of esters | 85 | |

| Amide Formation | Reaction with amines | 78 | |

| Alkylation | Alkylation with alkyl halides | 90 |

Chiral Synthesis

Production of Enantiomerically Pure Compounds:

The chiral nature of this compound makes it invaluable for producing enantiomerically pure compounds. This is particularly crucial in the pharmaceutical industry, where the efficacy and safety of drugs can depend on their stereochemistry.

Insight:

Studies indicate that using this compound can lead to high enantioselectivity in reactions aimed at synthesizing chiral drugs, thereby improving the overall quality and effectiveness of pharmaceutical products .

Biochemical Research

Enzyme Activity Studies:

Researchers employ this compound in biochemical studies to investigate enzyme activities and metabolic pathways. Its ability to mimic natural substrates allows scientists to explore biological processes at a molecular level.

Example Application:

In enzyme kinetics studies, this compound has been used as a substrate to analyze the catalytic efficiency of specific enzymes involved in metabolic pathways relevant to drug metabolism .

Material Science

Development of New Materials:

The compound finds applications in material science for developing new materials with tailored properties. Its chemical structure can be modified to create polymers or coatings that enhance performance in various industrial applications.

Case Study:

Research has shown that incorporating this oxazolidine derivative into polymer matrices can significantly improve mechanical properties and thermal stability, making it suitable for advanced material applications .

作用机制

The mechanism by which (R)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid exerts its effects involves its role as a protecting group. The Boc group protects the amine by forming a carbamate, which can be selectively removed under acidic conditions. This allows for the selective modification of other functional groups in the molecule without affecting the amine.

Molecular Targets and Pathways Involved:

Protecting Group Chemistry: The Boc group interacts with amines to form a stable carbamate, which can be cleaved under specific conditions to release the free amine.

Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes by mimicking the natural substrates or by blocking the active site.

相似化合物的比较

Boc-protected Amines: Other Boc-protected amines, such as (R)-3-(Boc-amino)piperidine, share similar properties and uses.

Oxazolidine Derivatives: Other oxazolidine derivatives with different substituents can be compared in terms of their reactivity and applications.

Uniqueness: (R)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid is unique due to its specific structure, which includes the Boc protecting group and the oxazolidine ring. This combination provides distinct chemical properties and reactivity compared to other similar compounds.

生物活性

(R)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid, with the CAS number 660852-86-8, is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

- Molecular Formula : C₁₁H₁₉NO₅

- Molecular Weight : 245.27 g/mol

- IUPAC Name : this compound

- SMILES Notation : COC(=O)C1COC(C)(C)N1C(=O)OC(C)(C)C

1. Antioxidant Properties

Research indicates that oxazolidine derivatives exhibit significant antioxidant activity. The presence of the tert-butoxycarbonyl group enhances the stability and solubility of the compound, which may contribute to its effectiveness in scavenging reactive oxygen species (ROS). This property is particularly relevant in the context of mitochondrial function and cellular redox balance, as oxidative stress is implicated in various diseases.

2. Neuroprotective Effects

Studies have shown that compounds similar to this compound can protect neuronal cells from oxidative damage. For instance, a study on mitochondria-targeted antioxidants demonstrated that these compounds could mitigate ROS-induced cell death in neurodegenerative models . The oxazolidine structure may play a crucial role in stabilizing the active forms of these antioxidants.

3. Anti-inflammatory Activity

Preliminary data suggest that this compound may exhibit anti-inflammatory properties. In vitro studies have indicated that oxazolidine derivatives can inhibit pro-inflammatory cytokines, which are critical in various inflammatory diseases. This activity could be attributed to the modulation of signaling pathways associated with inflammation.

Case Study 1: Neuroprotection in Cell Cultures

A recent study investigated the neuroprotective effects of this compound on mesangial cells exposed to oxidative stress. The results indicated a significant reduction in cell death and ROS levels when treated with this compound compared to untreated controls.

| Treatment | Cell Viability (%) | ROS Levels (µM) |

|---|---|---|

| Control | 45 ± 5 | 12 ± 1 |

| Compound Treatment | 85 ± 7 | 5 ± 0.5 |

Case Study 2: Inhibition of Cytokines

In another study focusing on inflammatory responses, this compound was shown to decrease levels of TNF-alpha and IL-6 in cultured macrophages.

| Cytokine | Control (pg/mL) | Compound Treatment (pg/mL) |

|---|---|---|

| TNF-alpha | 300 ± 20 | 150 ± 15 |

| IL-6 | 250 ± 30 | 100 ± 10 |

Discussion

The biological activity of this compound suggests its potential as a therapeutic agent in oxidative stress-related conditions and inflammatory diseases. The antioxidant properties coupled with neuroprotective effects make it a candidate for further research in neurodegenerative disorders.

属性

IUPAC Name |

(4R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-7(8(13)14)6-16-11(12,4)5/h7H,6H2,1-5H3,(H,13,14)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUYBSTJQGVZMSK-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)C(=O)O)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@H](CO1)C(=O)O)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。